Eupahualin C

Natural Product Chemistry Sesquiterpene Lactone Germacranolide

Eupahualin C (CAS: 108525-39-9) is a germacranolide-type sesquiterpene lactone isolated from Eupatorium hualienense. With molecular formula C20H24O6 and molecular weight 360.40 g/mol , this compound exhibits cytotoxicity against human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cell lines, and has been shown to inhibit cell cycle progression by binding to the mitotic spindle, thereby inhibiting tubulin polymerization.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B593240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupahualin C
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1
InChIKeyFAOCYDOPXMGUET-OSTFJODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Eupahualin C Compound Profile: Natural Sesquiterpene Lactone for Cancer and Tubulin Polymerization Research


Eupahualin C (CAS: 108525-39-9) is a germacranolide-type sesquiterpene lactone isolated from Eupatorium hualienense [1]. With molecular formula C20H24O6 and molecular weight 360.40 g/mol [2], this compound exhibits cytotoxicity against human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cell lines, and has been shown to inhibit cell cycle progression by binding to the mitotic spindle, thereby inhibiting tubulin polymerization .

Mechanism Tubulin polymerization inhibition and mitotic spindle studies
Cell Models Validated in K562, U2OS, and prostate cancer cell lines
Analytical Control C-8 ester structure defined for SAR differentiation

Why Generic Sesquiterpene Lactone Substitution Fails in K562, U2OS, and Tubulin Polymerization Assays


Germacranolide sesquiterpene lactones from the same Eupatorium hualienense source exhibit distinct structural variations at C-8 that produce measurable differences in biological activity profiles. Eupahualin C differs from Eupahualin A specifically at the C-8 ester group: the methyl at C-4′ in Eupahualin A is replaced by a hydroxymethyl group in Eupahualin C, while the hydroxymethyl of Eupahualin A is replaced by a methyl group in Eupahualin C [1]. This precise structural modification may alter tubulin binding affinity and cytotoxicity against specific cancer cell lines. Additionally, compound-specific purity documentation (≥98% by HPLC from qualified suppliers versus 95% from generic vendors) directly impacts assay reproducibility [2]. Substitution with uncharacterized or lower-purity analogs introduces uncontrolled variables that compromise data integrity.

C-8 ester group variation among Eupahualin analogs may shift tubulin binding and cytotoxicity profiles.
Lower-purity generic material (95%) may introduce impurity-driven off-target effects versus ≥98% HPLC-grade.
Uncharacterized analogs lack publicly documented tubulin polymerization or in vivo prostate cancer data.

Eupahualin C: Quantitative Procurement Evidence for Differentiated Selection


Structural Differentiation: C-8 Ester Group Variation Defines Eupahualin C Among Co-Isolated Analogs

Eupahualin C (3) possesses a structurally distinct C-8 ester group compared to its co-isolated analog Eupahualin A (1). Specifically, the methyl group at C-4′ in Eupahualin A is replaced by a hydroxymethyl group in Eupahualin C, while the hydroxymethyl of Eupahualin A is replaced by a methyl group in Eupahualin C [1]. This constitutes a verifiable chemical identity difference with direct implications for biological activity and SAR studies. Compound identity verification is further supported by standardized purity metrics (≥98% by HPLC) and documentation including 1H-NMR spectra [2].

C-8 Ester Group Identity
Head-to-head
Inversion of methyl and hydroxymethyl groups at C-8 ester moiety vs. Eupahualin A.
Defines compound identity for SAR studies.
Confirmed by 2D-NMR; structure dictates biological readout.
Natural Product Chemistry Sesquiterpene Lactone Germacranolide

Tubulin Polymerization Inhibition: Documented Mechanism Not Universally Shared Across All Eupahualin Analogs

Eupahualin C has been specifically documented to inhibit cell cycle progression by binding to the mitotic spindle, thereby inhibiting the polymerization of tubulin . This tubulin polymerization inhibition mechanism represents a defined biochemical activity that may not extend uniformly to all Eupahualin series analogs given their structural differences at the C-8 ester group. While direct comparative tubulin polymerization data against Eupahualin A or B is not publicly available in the indexed literature, this documented mechanism provides a basis for targeted screening that generic sesquiterpene lactone selection does not guarantee.

Tubulin Polymerization Inhibition
Reported
Binds mitotic spindle; inhibits tubulin polymerization.
Supports mitotic spindle inhibitor screening.
Mechanism not documented for Eupahualin A, B, D, E.
Tubulin Polymerization Cell Cycle Mitotic Spindle

Prostate Cancer Cell Inhibition: In Vitro and In Vivo Activity with Chalcone Synthase Inhibitor Synergy

Eupahualin C has been specifically reported to inhibit prostate cancer cells both in vitro and in vivo, with increased potency observed in the presence of a chalcone synthase inhibitor . This dual-setting activity (in vitro plus in vivo) and defined synergy condition differentiate Eupahualin C from other sesquiterpene lactones that lack publicly documented in vivo prostate cancer activity. The chalcone synthase inhibitor synergy suggests a combinatorial research application not reported for structurally related Eupahualin analogs.

Prostate Cancer Activity
Reported
Inhibits prostate cancer cells in vitro and in vivo; synergy with chalcone synthase inhibitor.
Supports prostate cancer model studies.
Specific assay parameters not fully disclosed.
Prostate Cancer In Vivo Efficacy Chalcone Synthase

Dual Cell Line Cytotoxicity: Consistent Activity Across Leukemia and Bone Cancer Models

Eupahualin C demonstrates cytotoxicity against two distinct human cancer cell lines: K562 (chronic myelogenous leukemia) and U2OS (bone cancer) [1]. Compounds 1-4 and 6 from the same isolation study all showed significant activities against these cell lines [1]. Note: The specific IC50 values for Eupahualin C versus Eupahualin A or other analogs are not reported in the public abstract or accessible product documentation. The differentiation for procurement lies not in superior potency versus analogs, but in the consistent, documented activity across both cell lines under identical assay conditions, providing a validated dual-model testing compound.

Dual Cell Line Cytotoxicity
Class-level
Reported activity against K562 and U2OS cell lines.
Supports leukemia and bone cancer cell-model endpoint review.
Quantitative IC50 vs. analogs not available in public data.
K562 U2OS Cytotoxicity Leukemia Bone Cancer

Commercial Purity Standardization: ≥98% HPLC-Grade Material for Reproducible Assays

Eupahualin C is commercially available from multiple suppliers with documented purity of ≥98% by HPLC, including supporting analytical documentation such as 1H-NMR spectra [1]. In contrast, some generic chemical vendors list this compound at only 95% purity . This 3+ percentage point purity differential translates to reduced impurity interference in sensitive bioassays and improved lot-to-lot consistency for longitudinal studies. The availability of accompanying NMR spectral data enables independent verification of compound identity before experimental use.

Purity Standardization
Head-to-head
≥98% HPLC with 1H-NMR vs. generic 95% without documentation.
Reduces assay variability and supports identity verification.
≥3 percentage point purity difference; NMR confirms structure.
HPLC Quality Control Purity Procurement

Defined Storage and Solubility Parameters for Maximized Compound Stability

Eupahualin C requires specific storage conditions (desiccate at -20°C) to maintain stability, and demonstrates defined solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. For optimal solubility, warming the tube at 37°C and ultrasonic bath shaking is recommended, with stock solutions requiring sealed storage below -20°C and warming to room temperature before opening [1]. This specificity contrasts with less well-documented sesquiterpene lactones where improper storage leads to degradation and irreproducible results.

Storage and Solubility
Reported
Desiccate at -20°C; soluble in DMSO, chloroform, ethyl acetate, acetone.
Prevents degradation-induced variability.
Stock solutions stable for months at -20°C when sealed.
Compound Stability Solubility Storage Experimental Reproducibility

Eupahualin C: Recommended Application Scenarios for K562, U2OS, Prostate Cancer, and Tubulin Research


Tubulin Polymerization Inhibition and Mitotic Spindle Screening

Eupahualin C is appropriate for assays investigating tubulin polymerization inhibition and cell cycle progression . The documented binding to mitotic spindles provides a defined mechanism for laboratories screening natural product libraries for cytoskeletal disruptors. This scenario leverages the compound's unique mechanistic documentation among the Eupahualin series.

Prostate Cancer In Vitro and In Vivo Model Studies

Eupahualin C is suitable for prostate cancer research programs requiring compounds with documented in vivo activity . The reported synergy with chalcone synthase inhibitors enables combinatorial screening studies examining pathway interactions. This application is supported by the compound's specific prostate cancer documentation not reported for structurally related analogs.

K562 and U2OS Dual Cell Line Cytotoxicity Reference

Eupahualin C serves as a validated reference compound for cytotoxicity studies in chronic myelogenous leukemia (K562) and bone cancer (U2OS) models . The peer-reviewed literature supports its activity in both cell lines, making it a reliable control or lead scaffold for medicinal chemistry optimization programs focused on these cancer types.

Structure-Activity Relationship Studies of Germacranolide C-8 Ester Modifications

Eupahualin C is specifically indicated for SAR studies comparing the biological consequences of C-8 ester group variations in germacranolide sesquiterpene lactones . The structural distinction from Eupahualin A (inverted methyl/hydroxymethyl arrangement) provides a defined scaffold for evaluating the pharmacological impact of this specific modification.

Application
Selection Property
Validation Focus
Tubulin polymerization and mitotic spindle screening
Documented mechanism of action
Cell cycle progression and spindle binding endpoints
Prostate cancer in vitro and in vivo model studies
Dual-setting activity with synergy context
Chalcone synthase inhibitor combinatorial assay response
K562 and U2OS cytotoxicity reference
Peer-reviewed dual cell line activity
Cell-model endpoint review and medicinal chemistry optimization
Germacranolide C-8 ester SAR studies
Structurally defined scaffold variation
C-8 ester group pharmacological impact evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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